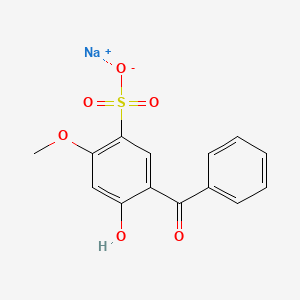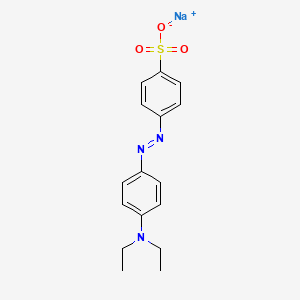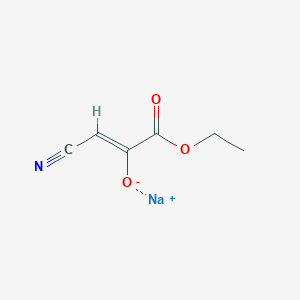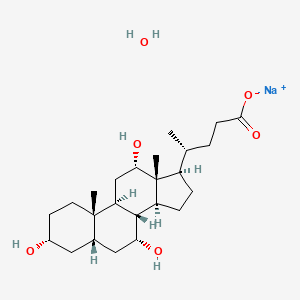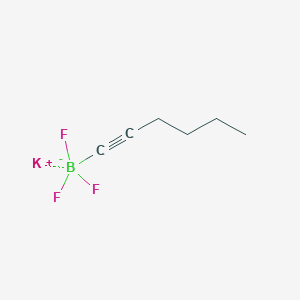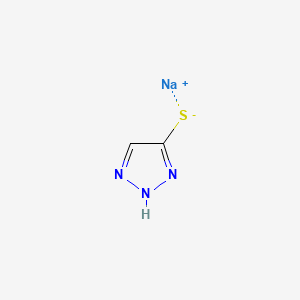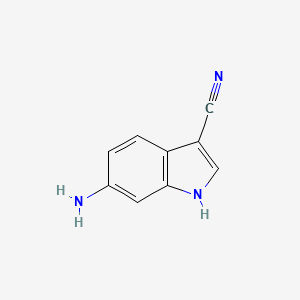
6-amino-1H-indole-3-carbonitrile
Übersicht
Beschreibung
6-Amino-1H-indole-3-carbonitrile is a compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a solid substance that should be stored in a dark, dry place at 2-8°C .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The reduction of certain compounds by tin chloride dehydrate in the presence of hydrochloric acid can yield 1-alkyl-5-amino-1H-indole-3-carbonitrile .Molecular Structure Analysis
The linear formula of 6-Amino-1H-indole-3-carbonitrile is C9H7N3 . More detailed information about its molecular structure may be available in specific databases or scientific literature.Chemical Reactions Analysis
Indole derivatives have been reported to undergo various chemical reactions . For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
6-Amino-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark, dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives, which include 6-amino-1H-indole-3-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
- Methods of Application : These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods of Application : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
- Results or Outcomes : The application of indoles in multicomponent reactions has led to the synthesis of various heterocyclic compounds .
Antiviral Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds were tested in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes : Some of the tested compounds showed inhibitory activity against influenza A with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Biological Activities
- Scientific Field : Biochemistry
- Application Summary : Indole derivatives possess various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
- Methods of Application : These compounds are synthesized and tested for their biological activities .
- Results or Outcomes : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were most active with IC50 values (0.060 μM and 0.045 μM respectively) .
Synthesis of Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : Indole-3-aldehyde derivatives, including 6-amino-1H-indole-3-carbonitrile, can be used in the synthesis of pyrimidines .
- Methods of Application : A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology, and reflux, was developed .
- Results or Outcomes : This method affords 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
Anticancer Activity
- Scientific Field : Pharmacology
- Application Summary : Some indole derivatives have shown potential as anticancer agents . For instance, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were synthesized and reported as anticancer agents .
- Methods of Application : These compounds were tested in vitro for their anticancer activity .
- Results or Outcomes : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were most active with IC50 values (0.060 μM and 0.045 μM respectively) .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have shown diverse biological activities and have been used in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for novel indole derivatives, such as 6-Amino-1H-indole-3-carbonitrile, to serve as anti-tubercular agents .
Eigenschaften
IUPAC Name |
6-amino-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPNRNPXXROIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658784 | |
| Record name | 6-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1H-indole-3-carbonitrile | |
CAS RN |
625115-91-5 | |
| Record name | 6-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

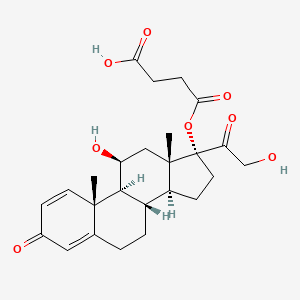
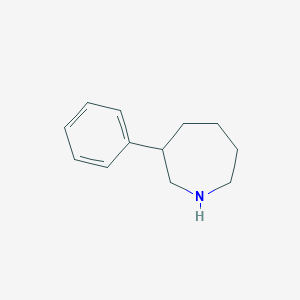
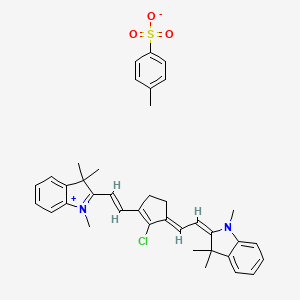
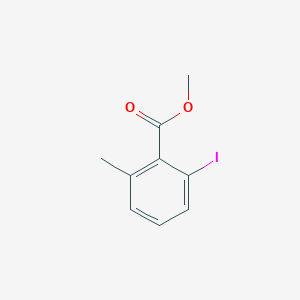
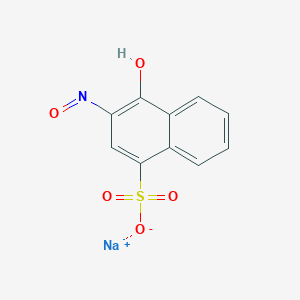
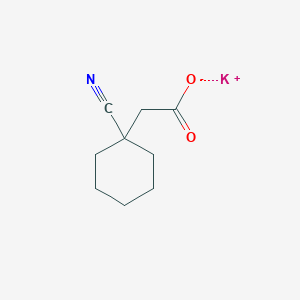
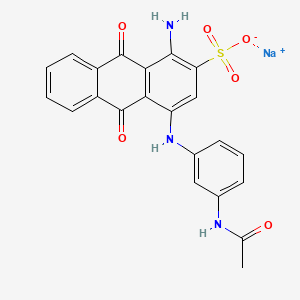
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)
